Lithium tert-butylcyclopentadienide

Organometallic Synthesis Regioselective Borylation Steric Control

Unsubstituted CpLi often leads to uncontrolled dimerization and poor regioselectivity. t-BuCpLi solves this with a single tert-butyl group that provides precise steric control. • Enables >95% yield of 1,3-disubstituted boryl-Cp products vs. complex isomeric mixtures with CpLi. • Prevents dimerization, delivering well-defined monomeric half-sandwich complexes for reproducible catalysis. • Drives diastereoselective formation of planar-chiral metallocenes (e.g., 1,1′-ferrocenes) for asymmetric synthesis. • Yields 100% syndiotactic polystyrene (PDI ~2.0-2.2) when used in Ti-catalyst systems. White to off-white powder, mp 273-277 °C; packaged under inert atmosphere for global fulfillment.

Molecular Formula C9H13Li
Molecular Weight 128.2 g/mol
CAS No. 50356-03-1
Cat. No. B6307257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLithium tert-butylcyclopentadienide
CAS50356-03-1
Molecular FormulaC9H13Li
Molecular Weight128.2 g/mol
Structural Identifiers
SMILES[Li+].CC(C)(C)[C-]1C=CC=C1
InChIInChI=1S/C9H13.Li/c1-9(2,3)8-6-4-5-7-8;/h4-7H,1-3H3;/q-1;+1
InChIKeyJPXWDGHNZTWBHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lithium tert-Butylcyclopentadienide (CAS 50356-03-1): A Sterically Defined Precursor for Controlled Organometallic Synthesis


Lithium tert-butylcyclopentadienide (t-BuCpLi, C9H13Li, molecular weight 128.14 g/mol) is an organolithium reagent and a key precursor for installing the tert-butylcyclopentadienyl (t-BuCp) ligand onto transition metals and main-group elements . Its defining feature is the single tert-butyl substituent on the cyclopentadienyl ring, which introduces a well-defined degree of steric hindrance. This is in contrast to the unsubstituted cyclopentadienide (CpLi) or highly substituted analogues like pentamethylcyclopentadienide (Cp*Li). This specific steric profile makes t-BuCpLi particularly valuable for synthesizing 'half-sandwich' and metallocene complexes where precise control over metal coordination environment, solubility, and subsequent reactivity is required [1]. The compound is typically obtained as a white to off-white, highly air- and moisture-sensitive powder with a reported melting point range of 273-277 °C .

Why Unsubstituted or Differently Substituted Cyclopentadienides Cannot Substitute for Lithium tert-Butylcyclopentadienide


The performance and utility of cyclopentadienyl ligands are exquisitely sensitive to the steric and electronic properties imparted by their substituents. Unsubstituted cyclopentadienide (CpLi) leads to highly symmetric, often polymeric, and less soluble metal complexes that lack the steric protection needed to prevent unwanted side reactions or dimerization [1]. Conversely, the highly substituted pentamethylcyclopentadienide (Cp*Li) provides extreme steric bulk and strong electron donation, which can over-stabilize metal centers, hinder desired reactivity, and fundamentally alter the geometry and spin state of the resulting complexes [1]. Lithium tert-butylcyclopentadienide occupies a critical middle ground: its single tert-butyl group provides sufficient steric shielding to enhance solubility, control nuclearity, and direct regio- and diastereoselectivity in subsequent reactions without the overwhelming steric pressure or altered electronic landscape of Cp* [2]. This makes t-BuCpLi an irreplaceable reagent when a delicate balance of stability and reactivity is required, as detailed in the quantitative evidence below.

Quantitative Evidence for Differentiated Performance of Lithium tert-Butylcyclopentadienide


Superior Yield in Directed Borylation: >95% vs. Unsubstituted Analogue's 90:10 Isomeric Mixtures

In reactions with haloboranes, the use of the sterically hindered lithium tert-butylcyclopentadienide (t-BuCpLi) provides a decisive advantage over the unsubstituted analogue (CpLi). While the reaction of unsubstituted alkali metal cyclopentadienides with haloboranes yields a ~90:10 mixture of isomeric diene products, employing t-BuCpLi with electrophiles such as FBMes2 or ClBCy2 directs the boryl group selectively to the remote position of the ring, minimizing steric congestion [1]. Subsequent deprotonation of these boryl dienes with MeLi or LiHMDS cleanly affords the lithium 1,3-disubstituted cyclopentadienides in yields exceeding 95% [1]. This high-yielding, selective transformation is not possible with unsubstituted CpLi, which produces complex isomeric mixtures.

Organometallic Synthesis Regioselective Borylation Steric Control

Monomeric vs. Dimeric Complex Formation: A Decisive Structural Differentiation from Pentamethylcyclopentadienyl Analogues

The steric bulk of cyclopentadienyl ligands directly dictates the nuclearity and geometry of the resulting metal complexes. A direct comparison shows that while the highly substituted pentamethylcyclopentadienyl (Cp*) ligand forms a dimeric iridium complex, [(C5Me5)2Ir2Cl4], the use of the even bulkier tri-tert-butylcyclopentadienyl ligand yields a monomeric species, (tBu3C5H2)IrCl2 [1]. This demonstrates that the degree of steric hindrance provided by tert-butyl groups is a critical variable for controlling metal complex nuclearity. While the target compound, lithium tert-butylcyclopentadienide (t-BuCpLi), bears only one tert-butyl group, this evidence establishes the principle that even a single tert-butyl substituent can significantly influence steric profile and, by extension, complex structure, distinguishing it from both unsubstituted Cp and Cp* ligands.

Organometallic Chemistry Catalyst Design Steric Effects

Directing Diastereoselectivity in Planar-Chiral Metallocene Synthesis

The steric influence of the tert-butyl group in lithium tert-butylcyclopentadienide is pivotal for achieving high diastereoselectivity in the synthesis of planar-chiral metallocenes. When tert-butylated boryl cyclopentadienides (derived from t-BuCpLi) are assembled with metal dichlorides (MCl2, M = Fe, Co), the reaction selectively yields 1,1'-planar chiral ferrocenes and cobaltocenes [1]. Density functional theory (DFT) calculations attribute this stereoselectivity to minimized steric repulsions between the tert-butyl group and the BMes2 group in the eclipsed conformation of the racemic diastereoisomers [1]. This level of diastereocontrol is a direct consequence of the specific steric environment created by the tert-butyl substituent and would not be achievable with smaller or absent substituents.

Asymmetric Synthesis Chiral Metallocenes Diastereoselectivity

Polymerization Catalyst Precursor: Enabling 100% Syndiotactic Polystyrene with Narrow Polydispersity

The specific steric and electronic properties of the tert-butylcyclopentadienyl (t-BuCp) ligand translate directly into superior performance in polymer synthesis. When a titanium complex bearing the t-BuCp ligand, [Ti(η5-C5H4tBu)Cl3], is activated with methylaluminoxane (MAO) and used for styrene polymerization, the resulting polymer is essentially 100% syndiotactic polystyrene (SPS), as confirmed by NMR and differential scanning calorimetry (DSC) [1]. Furthermore, this catalyst system produces SPS with a narrow polydispersity index (PDI) of approximately 2.0-2.2 [1]. This high level of stereocontrol and uniformity is a direct result of the ligand's architecture and distinguishes it from many other metallocene catalysts.

Polymerization Catalysis Stereoregular Polymers Polystyrene

Optimal Application Scenarios for Lithium tert-Butylcyclopentadienide Based on Differentiated Evidence


Synthesis of Regioselectively Functionalized Cyclopentadienyl Ligands

When the synthetic objective is to introduce a boryl or other electrophilic group onto a cyclopentadienyl ring with high regioselectivity, t-BuCpLi is the superior precursor. The evidence shows that it enables a >95% yield of the desired 1,3-disubstituted product, whereas unsubstituted CpLi leads to complex isomeric mixtures [3]. This makes t-BuCpLi the reagent of choice for building libraries of unsymmetrical, functionalized Cp ligands.

Synthesis of Monomeric Half-Sandwich Complexes

Researchers aiming to synthesize well-defined, monomeric 'half-sandwich' complexes of transition metals should prioritize t-BuCpLi. The class-level evidence demonstrates that tert-butyl substitution on the Cp ring can prevent dimerization, as seen in the shift from dimeric [(C5Me5)2Ir2Cl4] to monomeric (tBu3C5H2)IrCl2 [3]. Using t-BuCpLi as a precursor helps ensure the formation of discrete molecular species, which is crucial for reproducible catalysis and mechanistic studies.

Diastereoselective Synthesis of Planar-Chiral Metallocenes

For projects requiring enantiopure or diastereomerically pure planar-chiral metallocenes (e.g., for asymmetric catalysis or chiral materials), t-BuCpLi is an indispensable starting material. The evidence confirms that the steric bulk of the tert-butyl group directly controls the diastereoselectivity of the metalation step, leading to selective formation of 1,1'-planar chiral ferrocenes and cobaltocenes [3]. This control is not possible with unsubstituted or less sterically defined Cp analogues.

Controlled Synthesis of Highly Syndiotactic Polystyrene

For applications demanding polystyrene with high melting point, crystallinity, and mechanical strength, a catalyst derived from a t-BuCp ligand is a proven choice. The evidence shows that a t-BuCp titanium complex, upon activation, polymerizes styrene to essentially 100% syndiotactic polymer with a narrow polydispersity (PDI ~2.0-2.2) [3]. This level of control over polymer microstructure is essential for high-performance materials and provides a clear procurement rationale for t-BuCpLi as a key catalyst precursor.

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